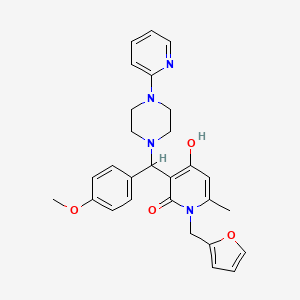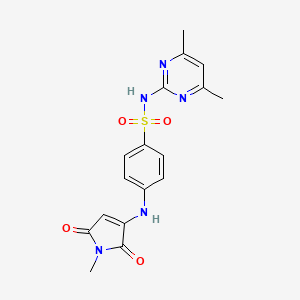
5-amino-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as AMPP and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
AMPP inhibits GSK-3β by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which leads to the inhibition of various cellular processes. Inhibition of GSK-3β has been found to have various therapeutic effects, including the promotion of neurogenesis, the reduction of amyloid beta production, and the improvement of insulin sensitivity.
Biochemical and Physiological Effects:
In addition to its inhibition of GSK-3β, AMPP has been found to have various other biochemical and physiological effects. It has been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. It has also been found to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AMPP has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, which allows for easy access to intracellular targets. It also has a high binding affinity for GSK-3β, which allows for potent inhibition of the enzyme at low concentrations. However, AMPP also has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to prepare solutions for experiments. It also has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on AMPP. One area of research could focus on the development of more soluble derivatives of AMPP, which would make it easier to prepare solutions for experiments. Another area of research could focus on the development of more potent inhibitors of GSK-3β, which could have greater therapeutic potential for various diseases. Finally, research could focus on the in vivo effects of AMPP, which could provide insight into its potential therapeutic uses.
Métodos De Síntesis
The synthesis of AMPP involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form 5-amino-1-ethyl-1H-pyrazole-3-carboxylic acid ethyl ester. This intermediate is then reacted with phosgene to form 5-amino-1-ethyl-1H-pyrazole-3-carboxylic acid chloride. Finally, this compound is reacted with ammonia to form 5-amino-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide.
Aplicaciones Científicas De Investigación
AMPP has been studied for its potential use in scientific research. It has been found to have various biochemical and physiological effects, including the inhibition of the enzyme glycogen synthase kinase 3 beta (GSK-3β). This enzyme is involved in various cellular processes, including the regulation of glycogen synthesis, cell proliferation, and apoptosis. Inhibition of GSK-3β has been found to have potential therapeutic effects for various diseases, including Alzheimer's disease, bipolar disorder, and diabetes.
Propiedades
IUPAC Name |
5-amino-1-ethyl-N-(4-methoxyphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-3-17-12(14)8-11(16-17)13(18)15-9-4-6-10(19-2)7-5-9/h4-8H,3,14H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJYOFQAAOWMKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NC2=CC=C(C=C2)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

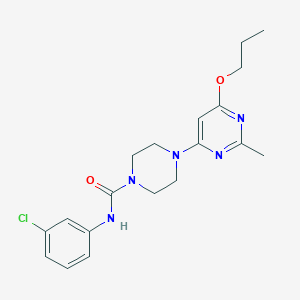
![N-(2-cyclohex-1-en-1-ylethyl)-1-{6-[(3-methoxyphenyl)thio]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2437789.png)

![[4-(4-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetonitrile](/img/structure/B2437795.png)
![(E)-4-(Dimethylamino)-N-[2-hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]but-2-enamide](/img/structure/B2437797.png)
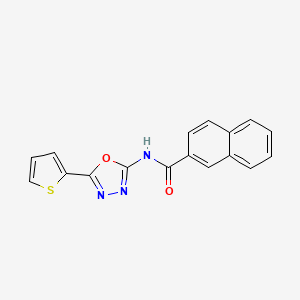
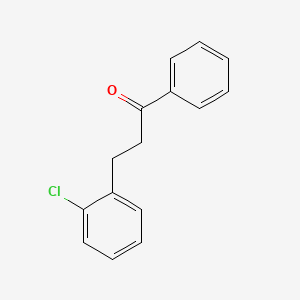
![2-fluoro-N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2437801.png)


